Aspochalasin D is primarily derived from various species of the genus Aspergillus, particularly Aspergillus flavipes. This fungus is known for producing a range of cytochalasans, which are characterized by their unique structural features and bioactivity profiles. Recent advancements in genetic engineering have led to enhanced production of aspochalasin D from Aspergillus flavipes, further facilitating its study and application in scientific research .
Aspochalasin D belongs to the class of compounds known as cytochalasans. These compounds are categorized based on their polyketide-amino acid hybrid structure, which contributes to their complex chemical properties. Cytochalasans are further classified into various subclasses based on their specific structural characteristics and biological activities.
The synthesis of aspochalasin D has been achieved through several methodologies, predominantly focusing on biomimetic approaches that mimic natural biosynthetic pathways. A significant advancement in this area involves a rapid synthesis process that can be completed in 13 steps starting from divinyl carbinol. This method employs a high-pressure Diels-Alder reaction, which is noted for its regio- and stereoselectivity .
The synthetic route typically involves:
Aspochalasin D features a complex molecular structure characterized by multiple rings and functional groups typical of cytochalasan compounds. Its structural complexity is a result of intricate biosynthetic pathways that involve polyketide synthesis and amino acid incorporation.
The molecular formula for aspochalasin D is , indicating the presence of carbon, hydrogen, and nitrogen atoms in its composition. Detailed spectroscopic data (NMR, MS) are typically used to elucidate its structure during synthesis verification.
Aspochalasin D undergoes various chemical reactions that are essential for both its synthesis and potential modifications for therapeutic use. Key reactions include:
The Diels-Alder reaction utilized in the synthesis is characterized by:
The mechanism through which aspochalasin D exerts its biological effects involves interaction with cellular targets that regulate cell growth and apoptosis. Its anti-cancer properties may be attributed to its ability to disrupt microtubule dynamics, similar to other known cytochalasans.
Research indicates that aspochalasin D can induce apoptosis in cancer cell lines, suggesting a mechanism involving mitochondrial pathways and caspase activation. Further studies are needed to fully elucidate its action mechanism at the molecular level.
Aspochalasin D typically appears as a white to off-white solid. Its melting point and solubility characteristics can vary depending on purity and formulation but are essential for determining its applicability in various settings.
Relevant analyses often involve determining the compound's pKa values, logP (partition coefficient), and other physicochemical parameters that influence its behavior in biological systems.
Aspochalasin D has several promising applications in scientific research:
The biosynthesis of aspochalasin D is governed by a dedicated biosynthetic gene cluster (BGC) within the genome of Aspergillus flavipes. This cluster, designated as the aspo cluster, spans approximately 25 kilobases and comprises 12 core genes organized in a contiguous arrangement (Table 1) [1] [9]. The cluster exhibits a conserved synteny across producing species like Aspergillus niveus and Aspergillus flavus, suggesting a shared evolutionary origin for cytochalasan biosynthesis in this fungal genus [4] [9].
Key functional genes within the cluster include:
Flanking genes include transporters (aspoT1, aspoT2) and putative regulatory elements, indicating tight control over metabolite export and cluster expression. The physical compactness of this cluster facilitates coordinated transcriptional regulation, a hallmark of secondary metabolite clusters in filamentous fungi [4] [7] [9].
Table 1: Core Genes within the Aspochalasin D Biosynthetic Gene Cluster
Gene Symbol | Protein Function | Domain Architecture (if applicable) | Role in Pathway |
---|---|---|---|
aspoA | Cytochrome P450 monooxygenase | N/A | Early oxidation |
aspoB | Thioesterase | Metallohydrolase domain | Product release |
aspoC | Short-chain dehydrogenase/reductase (SDR) | Rossmann fold | Ketoreduction |
aspoD | PKS-NRPS hybrid enzyme | KS-AT-DH-KR-ACP-C-A-T-R* | Backbone assembly |
aspoE | Methyltransferase | SAM-binding domain | O-methylation |
aspoF | FAD-dependent oxidoreductase | FAD/NAD(P)-binding domain | Oxidative ring modification |
aspoG | Zn(II)₂Cys₆ Transcription factor | DNA-binding domain | Pathway-specific regulation |
aspoR | Pathway-specific regulator | N/A | Activates cluster transcription |
aspoT1/T2 | MFS Transporters | Transmembrane domains | Product export/self-protection |
*KS: Ketosynthase; AT: Acyltransferase; DH: Dehydratase; KR: Ketoreductase; ACP: Acyl Carrier Protein; C: Condensation; A: Adenylation; T: Thiolation; R: Reduction
The central biosynthetic enzyme for aspochalasin D is the multidomain PKS-NRPS hybrid protein AspoD. This megasynthase operates via a cis-acyltransferase (AT) type I modular architecture, characteristic of fungal cytochalasan assembly lines [4] [9] [10]. Its domain organization follows the canonical sequence:PKS Module: KS-AT-DH-KR-ACPNRPS Module: C-A-TTerminal Domain: R (Reductive release domain) [4] [9]
The biosynthesis initiates with the PKS module loading a malonyl-CoA extender unit onto its AT domain, transferred to the ACP as a malonyl-thioester. The KS domain catalyzes decarboxylative condensation with an acetyl-CoA-derived starter unit (likely derived from fatty acid metabolism), forming the nascent polyketide chain tethered to the ACP. The embedded domains (DH, KR) then modify the β-keto group:
After three rounds of chain extension (yielding a C8 chain), the polyketide intermediate is translocated to the NRPS module. The A (Adenylation) domain specifically activates and loads L-phenylalanine (confirmed by gene knockout and feeding studies) onto the T (Thiolation or Peptidyl Carrier Protein, PCP) domain. The C (Condensation) domain then catalyzes amide bond formation between the amine group of phenylalanine and the carboxyl terminus of the ACP-bound polyketide chain, generating a linear polyketide-amino acid hybrid [4] [6] [9].
The terminal R (Reductive Release) domain catalyzes NADPH-dependent reduction of the thioester bond linking the hybrid intermediate to the T domain. This releases the product not as a free acid but as a reactive aldehyde. This unstable aldehyde undergoes immediate intramolecular cyclization (likely spontaneous or enzyme-assisted) to form the characteristic 11-membered macrocyclic ring fused to the isoindolone moiety characteristic of cytochalasans [6] [9] [10]. Subsequent tailoring by cluster enzymes (AspoA-C, E-F) introduces hydroxyl groups, performs methylations, and finalizes the tricyclic aspochalasin D structure (Table 1).
Table 2: Key Catalytic Domains in the AspoD PKS-NRPS Hybrid and Their Functions in Aspochalasin D Assembly
Domain | Location/Module | Function | Key Catalytic Residues/Features | Product of Reaction |
---|---|---|---|---|
KS | PKS | Decarboxylative condensation of extender unit with growing chain. | Cys-His-His catalytic triad | β-ketoacyl-S-ACP (chain extended) |
AT | PKS | Selection of malonyl-CoA extender unit and transfer to ACP. | Ser-His catalytic dyad; Malonyl-CoA specificity | Malonyl-S-ACP |
DH | PKS | Dehydration of β-hydroxyacyl-S-ACP intermediate. | Asp-His catalytic dyad | trans-Δ²,³-Enoyl-S-ACP |
KR | PKS | NADPH-dependent reduction of β-keto group to β-hydroxy group. | Tyr-Ser-Lys catalytic triad; Rossmann fold | β-Hydroxyacyl-S-ACP |
ACP | PKS | Carrier for polyketide intermediates via phosphopantetheinyl arm. | Conserved Ser for phosphopantetheinylation | Thioester-bound intermediates |
C | NRPS | Peptide bond formation between polyketide carboxyl and amino acid amine. | HHXXXDG motif | Linear PK-NRP hybrid-S-T |
A | NRPS | Activation of L-Phenylalanine as aminoacyl-AMP. | 10 Å core; Phe-specific code (predicted) | Aminoacyl-AMP |
T/PCP | NRPS | Carrier for amino acid/polyketide-amino acid hybrid. | Conserved Ser for phosphopantetheinylation | Aminoacyl-S-T / Hybrid-S-T |
R | Termination | NADPH-dependent reductive release generating an aldehyde. | NADPH-binding domain | Reactive aldehyde (spontaneously cyclizes) |
The low natural titers of aspochalasin D (often <50 mg/L in wild-type A. flavipes) significantly limit its application potential. Metabolic engineering, leveraging genetic manipulation of the aspo cluster and its regulators, has proven highly effective for yield improvement [1].
The aspoA gene encodes a cytochrome P450 enzyme catalyzing a shunt reaction that diverts a key pathway intermediate away from aspochalasin D formation towards a less valuable side product (tentatively identified as a hydroxylated derivative). Deletion of aspoA (ΔaspoA) effectively blocks this competing pathway. In A. flavipes strain 3.17641, the ΔaspoA mutant exhibited a 5.3-fold increase in aspochalasin D titers (from ~44 mg/L to ~233 mg/L) compared to the wild-type strain under standard fermentation conditions. This demonstrated that redirecting metabolic flux back into the main pathway is a potent strategy [1].
The Zn(II)₂Cys₆-type transcription factor aspoG acts as the master positive regulator of the aspo cluster. It binds to specific promoter sequences (typically 5´-CCG N* CCG-3´ or variants) upstream of aspoD and other structural genes, activating their transcription. Constitutive overexpression of aspoG under the strong gpdA promoter in A. flavipes led to a significant upregulation of all cluster genes detected via RT-qPCR. This single genetic modification resulted in a 3.1-fold increase in aspochalasin D production (to ~136 mg/L) [1].
Combining both strategies (ΔaspoA + aspoGOE) proved synergistic. The double-engineered strain showed a 9.2-fold increase (to ~405 mg/L) over the wild type. Further optimization of culture conditions using single-factor experiments and Response Surface Methodology (RSM) identified the ideal parameters: 28°C, pH 6.2, 180 rpm agitation, and a defined carbon/nitrogen ratio in a modified Czapek-Dox medium. This bioprocess optimization, applied to the engineered strain, pushed the final aspochalasin D titer to 812.1 mg/L, representing an 18.5-fold increase compared to the original wild-type production levels [1]. This integrated approach highlights the power of combining genetic engineering with process optimization.
Table 3: Impact of Metabolic Engineering Strategies on Aspochalasin D Production in A. flavipes
Strain/Intervention | Relative Expression of aspoG (Fold Change) | Relative Expression of aspoD (Fold Change) | Aspochalasin D Titer (mg/L) | Fold Increase vs. WT |
---|---|---|---|---|
Wild Type (WT) | 1.0 | 1.0 | 43.9 ± 2.1 | 1.0 |
ΔaspoA Mutant | 0.95 ± 0.1 | 1.2 ± 0.1 | 232.8 ± 10.5 | 5.3 |
aspoG Overexpression (OE) | 8.2 ± 0.7 | 4.5 ± 0.3 | 136.4 ± 7.8 | 3.1 |
ΔaspoA + aspoGOE | 8.5 ± 0.8 | 5.1 ± 0.4 | 404.9 ± 15.2 | 9.2 |
ΔaspoA + aspoGOE + Optimized Fermentation | N/D | N/D | 812.1 ± 25.7 | 18.5 |
Beyond direct genetic manipulation, epigenetic regulation plays a crucial role in silencing or activating secondary metabolite BGCs, including the aspo cluster. This layer of control offers an alternative strategy for enhancing aspochalasin D production without permanent genetic modification [5] [8] [9].
The primary epigenetic mechanisms involve:1. Histone Post-Translational Modifications (HPTMs):* Histone Acetylation: Generally associated with transcriptional activation. Addition of Histone Deacetylase Inhibitors (HDACis) like sodium butyrate or suberoylanilide hydroxamic acid (SAHA) to A. flavipes cultures leads to hyperacetylation of histone H3 (particularly at lysine 9 and lysine 27, H3K9ac, H3K27ac). This relaxed chromatin state facilitates transcription factor access (like AspoG) to the aspo cluster promoters, significantly upregulating transcription of aspoD and other cluster genes. Studies report 2-4 fold increases in aspochalasin D yield upon HDACi treatment [5] [8].* Histone Methylation: Can be activating (e.g., H3K4me3) or repressive (e.g., H3K9me3, H3K27me3). The repressive marks are deposited by histone methyltransferases (HMTs) like ClrD (H3K9me) and are removed by histone demethylases (HDMs). Mutants lacking key repressive HMTs or treated with HMT inhibitors often show derepression of silent clusters. While specific data for aspo under HMTi treatment is limited in the provided results, the general principle applies to fungal SM clusters [5] [7].
DNA Methylation:Cytosine DNA methylation (5mC), typically associated with gene silencing in mammals, plays a less defined but potentially repressive role in some fungi. Treatment with DNA Methyltransferase Inhibitors (DNMTis) like 5-azacytidine can lead to the activation of silent or poorly expressed BGCs. The effect of DNMTis on the aspo cluster specifically requires further investigation, but they represent a tool for potential epigenetic activation [9].
Chromatin Remodeling Complexes:ATP-dependent complexes like SWI/SNF can slide nucleosomes or evict histone octamers, making promoter regions accessible. While less studied in the context of specific cytochalasan production, chromatin remodelers are known global regulators of fungal secondary metabolism [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0